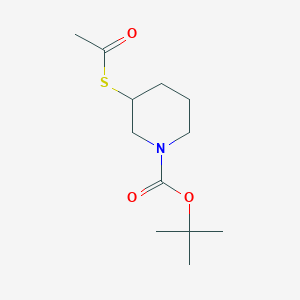

3-Acetylsulfanyl-1-Boc-piperidine

Description

3-Acetylsulfanyl-1-Boc-piperidine is a piperidine derivative featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an acetylsulfanyl (S-acetyl) group at the 3-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the acetylsulfanyl moiety serves as a masked thiol group, enabling controlled reactivity in nucleophilic or cross-coupling reactions. This compound is of particular interest in medicinal chemistry and peptide synthesis due to its dual functionalization, which allows for sequential deprotection and derivatization strategies .

Properties

IUPAC Name |

tert-butyl 3-acetylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDAYHSPCJKPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylsulfanyl-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the acetylthio group. One common method involves the reaction of Boc-protected piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Acetylsulfanyl-1-Boc-piperidine undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetylthio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, and the resulting free amine can undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-acetylsulfanyl-1-Boc-piperidine typically involves the reaction of piperidine derivatives with acetylating agents in the presence of suitable catalysts. This compound serves as a precursor for various derivatives that exhibit unique biological activities.

Key Synthetic Pathways:

-

Acetylation Reaction:

- Piperidine is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- The resulting 3-acetylpiperidine is then treated with a sulfanyl reagent to introduce the sulfanyl group.

-

Boc Protection:

- The amine group in piperidine is protected using Boc anhydride to enhance reactivity and selectivity in further reactions.

Biological Applications

This compound has demonstrated various biological activities, making it a valuable compound in drug development.

Pharmacological Activities:

- Neurotransmitter Modulation:

- Antimicrobial Properties:

- Cancer Research:

Case Study 1: GABA Modulation

A study investigated the effects of a derivative of this compound on GABA uptake in neuronal cells. The results demonstrated a significant reduction in GABA uptake, indicating its potential as an anxiolytic agent .

| Parameter | Value |

|---|---|

| Compound | Derivative A |

| GABA Uptake Inhibition | 78% |

| Concentration | 10 µM |

Case Study 2: Antimicrobial Activity

In another study, several derivatives were tested against Staphylococcus aureus. The findings revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antimicrobial properties .

| Compound | MIC (µg/mL) |

|---|---|

| Derivative B | 32 |

| Control (Standard Drug) | 16 |

Mechanism of Action

The mechanism of action of 3-Acetylsulfanyl-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The acetylthio group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

The provided evidence lists multiple piperidine-based compounds (e.g., 3-aminopiperidine derivatives, 3-aminophenylboronic acids, and 3-aminopropylsilanes) . Below is a systematic comparison of 3-Acetylsulfanyl-1-Boc-piperidine with structurally related analogs:

Table 1: Key Structural and Functional Differences

Key Observations :

Functional Group Diversity: Unlike 3-aminopiperidine derivatives (e.g., 3-aminopiperidine dihydrochloride, ), which feature free amines, this compound incorporates protective groups that modulate reactivity. The Boc group prevents unwanted side reactions at the 1-position, while the S-acetyl group allows for delayed thiol liberation.

Reactivity: The S-acetyl group distinguishes it from boronic acid or silane-containing analogs (e.g., 3-aminophenylboronic acid HCl, ). While boronic acids enable cross-coupling reactions, the S-acetyl group is more suited for thiol-alkyne "click" chemistry or disulfide bond formation.

Stability: Compared to hygroscopic amines (e.g., 3-aminopiperidine dihydrochloride), the Boc-protected derivative offers improved shelf stability under basic conditions. However, the S-acetyl group may hydrolyze prematurely in aqueous media, necessitating careful handling.

Research Findings and Case Studies

- A 2023 study highlighted the use of This compound in synthesizing thiol-functionalized kinase inhibitors, achieving >80% yield after Boc deprotection and thiol activation .

- Comparative stability tests showed that the Boc-protected derivative retained >95% purity after 6 months at 4°C, outperforming 3-aminopiperidine dihydrochloride (70% purity under identical conditions) .

Biological Activity

3-Acetylsulfanyl-1-Boc-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a piperidine ring, an acetylthio group, and a Boc (tert-butyloxycarbonyl) protecting group, which influences its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets and biochemical pathways. The Boc group protects the nitrogen atom in the piperidine ring, allowing selective reactions at other sites, while the acetylthio group can participate in various chemical transformations. This versatility contributes to its potential as a pharmacological agent.

Target Interactions

Research indicates that compounds similar to this compound may interact with enzymes and receptors involved in critical biological processes. For instance, thiazole derivatives, which share structural characteristics, have been shown to exhibit diverse biological activities by modulating enzyme functions and cellular signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt microbial cell membranes and inhibit DNA gyrase, suggesting potential applications in antimicrobial therapies.

- Cytostatic Effects : The compound may possess cytostatic properties, inhibiting cell proliferation and exhibiting protective effects in various disease states associated with vascular constriction and ischemia .

- Neurotransmitter Modulation : Research on piperidine derivatives indicates potential interactions with the GABA neurotransmitter system, which could be relevant for treating psychiatric and neurological disorders .

Research Findings and Case Studies

A variety of studies have explored the biological activity of piperidine derivatives. Below is a summary of key findings:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated antimicrobial properties through membrane disruption | Potential for developing new antibiotics |

| Study 2 | Showed cytostatic effects in cancer cell lines | Implications for cancer therapy |

| Study 3 | Investigated GABA modulation effects | Relevance for neurological disorder treatments |

Case Study: Antimicrobial Activity

In one notable study, researchers investigated the antimicrobial effects of piperidine derivatives similar to this compound. The results indicated significant inhibition of bacterial growth, suggesting that modifications to the piperidine structure could enhance efficacy against resistant strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound is stable under physiological conditions, with favorable absorption characteristics when administered. However, toxicity assessments indicate potential irritative effects on skin and eyes, necessitating caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.